2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866842-79-7
VCID: VC4466281
InChI: InChI=1S/C20H18ClN3O6S2/c1-29-13-5-8-15(16(9-13)30-2)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-6-3-12(21)4-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
SMILES: COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Molecular Formula: C20H18ClN3O6S2
Molecular Weight: 495.95

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

CAS No.: 866842-79-7

Cat. No.: VC4466281

Molecular Formula: C20H18ClN3O6S2

Molecular Weight: 495.95

* For research use only. Not for human or veterinary use.

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide - 866842-79-7

Specification

CAS No. 866842-79-7
Molecular Formula C20H18ClN3O6S2
Molecular Weight 495.95
IUPAC Name 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C20H18ClN3O6S2/c1-29-13-5-8-15(16(9-13)30-2)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-6-3-12(21)4-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Standard InChI Key WDOHCNSNHDGKHB-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC

Introduction

Structural Features

  • Pyrimidine Ring: This is a common heterocyclic structure found in many biologically active compounds. The presence of a pyrimidine ring often contributes to interactions with biological targets such as enzymes or receptors.

  • Sulfonyl Group: This functional group is known for its high reactivity and ability to participate in various chemical reactions, potentially influencing the compound's biological activity.

  • Acetamide Moiety: This part of the molecule can contribute to its solubility and stability, as well as interact with biological targets.

  • 2,4-Dimethoxyphenyl Group: This substituent can affect the compound's lipophilicity and reactivity, potentially enhancing its ability to cross biological membranes.

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. Common steps might include:

  • Formation of the Pyrimidine Ring: This could involve condensation reactions or cyclization processes.

  • Introduction of the Sulfonyl Group: This often involves the reaction of a suitable sulfonyl chloride with a nucleophilic site on the pyrimidine ring.

  • Attachment of the Acetamide Moiety: This might involve acylation reactions using appropriate acylating agents.

  • Introduction of the 2,4-Dimethoxyphenyl Group: This could be achieved through nucleophilic substitution or coupling reactions.

Biological Activity

While specific biological activity data for this compound is not available, similar compounds often exhibit a range of activities, including antimicrobial, antiviral, or anticancer effects. The presence of the sulfonyl group and the pyrimidine ring can contribute to interactions with enzymes or receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(2,4-dimethoxyphenyl)-2-{5-[4-(ethylphenyl)sulfonyl]-6-oxo-pyrimidin-2-ylsulfanyl}acetamideContains dimethoxyphenyl and ethylphenyl groupsAntimicrobialDifferent substituents affecting solubility and reactivity
5-(3-chlorobenzenesulfonyl)-6-hydroxy-pyrimidinLacks acetamide moietyAntiviralSimpler structure with less complexity
4-(chlorophenyl)-N-(pyridin-4-yloxy)acetamideContains pyridine instead of pyrimidineAnticancerDifferent heterocyclic structure influencing activity

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